molecular formula C13H19FN2O4S2 B3468217 1-[(4-fluorophenyl)sulfonyl]-4-(propylsulfonyl)piperazine

1-[(4-fluorophenyl)sulfonyl]-4-(propylsulfonyl)piperazine

Cat. No.: B3468217
M. Wt: 350.4 g/mol
InChI Key: NSSICMAXJOOYEW-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)sulfonyl]-4-(propylsulfonyl)piperazine (CAS 428502-91-4) is a synthetic small molecule antagonist of the human Cannabinoid receptor type 1 (hCB1) . This compound is a key research chemical in the development of peripherally restricted CB1 antagonists, a promising therapeutic strategy for treating obesity, diabetes, metabolic syndrome, and liver diseases without the centrally-mediated adverse effects that plagued earlier CNS-penetrating drugs like rimonabant . Its mechanism of action involves selective attenuation of CB1 receptor activation, which modulates the endocannabinoid system . With a molecular formula of C13H19FN2O4S2 and a molecular weight of 350.43 g/mol, this piperazine derivative features dual sulfonyl functional groups that contribute to its physicochemical profile . Preclinical research indicates that structural analogs of this compound exhibit high binding affinity for hCB1 (Ki in the low nanomolar range) and exceptional selectivity over hCB2 receptors, often greater than 1,000-fold . This makes it a valuable tool compound for pharmacological studies, receptor mapping, and investigating the role of peripheral CB1 receptors in metabolic pathways. This product is intended for research and development applications in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-4-propylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O4S2/c1-2-11-21(17,18)15-7-9-16(10-8-15)22(19,20)13-5-3-12(14)4-6-13/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSICMAXJOOYEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the reactions are carried out under controlled temperatures to ensure the desired product yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)sulfonyl]-4-(propylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

1-[(4-fluorophenyl)sulfonyl]-4-(propylsulfonyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Substituent Variations in Sulfonylated Piperazines

  • 1-[(4-Fluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine ():

    • The propylsulfonyl group in the target compound is replaced with a methylsulfonyl group.
    • Impact : Reduced lipophilicity (logP = 1.2 vs. estimated 2.5 for the propyl analog) and lower molecular weight (MW = 368.4 vs. 410.5).
    • Applications : Primarily studied for receptor-binding assays due to its compact structure .
  • 1-[(4-Bromophenoxy)acetyl]-4-[(4-fluorophenyl)sulfonyl]piperazine (ASP) (): Features a bromophenoxy acetyl group instead of propylsulfonyl. Biological Activity: Acts as a synthetic auxin mimic in Arabidopsis thaliana, inhibiting root elongation and promoting root hair development. This contrasts with the target compound’s underexplored bioactivity .
  • 1-(Bis(4-fluorophenyl)methyl)-4-(phenylsulfonyl)piperazine ():

    • Contains a bis(4-fluorophenyl)methyl group and a phenylsulfonyl substituent.
    • Applications : Flunarizine, a derivative, is used clinically as an antihistamine and vasodilator. The dual sulfonyl groups in the target compound may offer distinct receptor selectivity .

Pharmacological Activity Comparisons

Compound Name Key Substituents Biological Activity Potency/ED₅₀ Reference
GBR-12909 Bis(4-fluorophenyl)methoxyethyl Dopamine reuptake inhibition 0.03–1.0 mg/kg (primate SA)
ASP Bromophenoxy acetyl Auxin-like activity in plants 10 µM (root inhibition)
Flunarizine Bis(4-fluorophenyl)methyl Antihistamine, vasodilator 5–10 mg/day (clinical)
MCL0042 (MC4R antagonist) 4-Fluorophenyl, naphthylbutyl Melanocortin-4 receptor antagonism IC₅₀ = 12 nM
  • Mechanistic Insights : The target compound’s dual sulfonyl groups may enhance affinity for sulfotransferase enzymes or ATP-binding cassette transporters, though this remains speculative without direct data.

Biological Activity

1-[(4-Fluorophenyl)sulfonyl]-4-(propylsulfonyl)piperazine is a synthetic organic compound notable for its unique molecular structure, characterized by both a 4-fluorophenylsulfonyl group and a propylsulfonyl group attached to a piperazine ring. Its molecular formula is C13H19FN2O4S2, and it has garnered attention in pharmacological research due to its potential biological activities.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. A study on related piperazine derivatives showed that modifications can lead to potent inhibitors of the chikungunya virus (CHIKV). For example, structural optimizations led to compounds with selectivity indices greater than 61 and improved antiviral activity against multiple CHIKV strains .

Enzyme Inhibition

The compound's sulfonamide functionality is associated with various biological activities, including enzyme inhibition. Specifically, studies have demonstrated that related compounds can inhibit acetylcholinesterase (AChE) and urease, making them potential candidates for treating conditions such as Alzheimer's disease and urinary tract infections. For instance, certain synthesized derivatives exhibited IC50 values ranging from 0.63 µM to 6.28 µM against urease, significantly outperforming reference standards .

Antibacterial Properties

The antibacterial activity of piperazine derivatives has also been explored. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential therapeutic applications in combating bacterial infections. The mechanism of action often involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways .

Anticancer Activity

There is emerging evidence that piperazine-based compounds may possess anticancer properties. Research has documented the ability of certain sulfonamide derivatives to induce apoptosis in cancer cells and inhibit tumor growth in vitro. The presence of the piperazine moiety is believed to enhance cellular uptake and bioactivity against cancerous cells .

Case Study: Antiviral Optimization

A detailed investigation into the structure-activity relationship (SAR) of piperazine derivatives revealed that specific substitutions on the piperazine ring significantly affect antiviral potency. For example, the introduction of bulky groups at certain positions led to enhanced activity against CHIKV, demonstrating the importance of molecular flexibility and lipophilicity in drug design .

Research Findings: Enzyme Inhibition Profiles

In a comparative study of various synthesized derivatives, it was found that compounds featuring both piperazine and sulfonamide functionalities exhibited strong inhibition against AChE and urease. The most potent inhibitors had IC50 values well below those of established drugs, suggesting their potential as new therapeutic agents .

Compound IC50 (µM) Activity
Compound A0.63Urease Inhibition
Compound B2.14AChE Inhibition
Compound C6.28Antibacterial Activity

Q & A

Q. What experimental controls are critical when evaluating this compound’s stability under physiological conditions?

  • Methodology : Include negative controls (e.g., compound-free buffers) and positive controls (e.g., hydrolytically unstable analogs). Monitor degradation via HPLC at timed intervals. Stability in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) predicts oral bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-fluorophenyl)sulfonyl]-4-(propylsulfonyl)piperazine
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